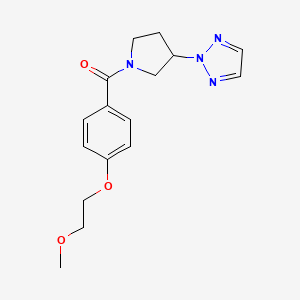

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

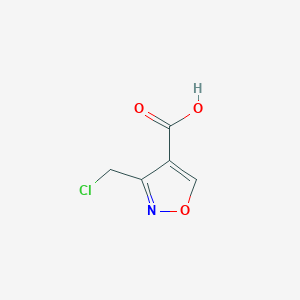

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone is a chemical compound with potential applications in scientific research. This compound has gained attention in recent years due to its unique structure and potential biological activity.

Aplicaciones Científicas De Investigación

a. Antimicrobial Activity: Imidazole-based compounds exhibit antibacterial, antifungal, and antiviral properties. Researchers have synthesized various derivatives with potent antimicrobial effects . These compounds could potentially serve as novel antibiotics or antiviral agents.

b. Anticancer Potential: Certain imidazole derivatives demonstrate antitumor activity. Although specific studies on our compound are scarce, it’s worth exploring its potential in cancer therapy. Further research is needed to elucidate its mechanism of action and efficacy.

c. Anti-Inflammatory Agents: Imidazoles have anti-inflammatory properties, making them relevant for conditions like rheumatoid arthritis. Investigating our compound’s anti-inflammatory effects could yield valuable insights.

d. Antioxidant Properties: The presence of imidazole rings often correlates with antioxidant activity. Our compound might contribute to cellular protection against oxidative stress.

Organic Synthesis and Click Chemistry

The 1,2,3-triazole ring is a key player in click chemistry:

a. Click Reactions: Our compound’s triazole moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. These “click” reactions enable efficient chemical synthesis and bioconjugation.

b. Bioorthogonal Chemistry: Triazoles are bioorthogonal, meaning they react selectively without interfering with biological systems. Researchers use them for labeling biomolecules and studying cellular processes.

Propiedades

IUPAC Name |

[4-(2-methoxyethoxy)phenyl]-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c1-22-10-11-23-15-4-2-13(3-5-15)16(21)19-9-6-14(12-19)20-17-7-8-18-20/h2-5,7-8,14H,6,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVZJGMIAKWZGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)C(=O)N2CCC(C2)N3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-3,4-dihydrospiro[benzo[B][1,4]oxazine-2,1'-cyclobutane] hcl](/img/structure/B2804011.png)

![6-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2804013.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2804017.png)

![N-(4-Methyl-1,3-benzothiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2804018.png)

![2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2804028.png)

![4-fluoro-2-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2804029.png)

![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2804032.png)